molecular formula C10H10O3 B1589372 Ethyl 2-formylbenzoate CAS No. 34046-43-0

Ethyl 2-formylbenzoate

Cat. No.: B1589372
CAS No.: 34046-43-0
M. Wt: 178.18 g/mol
InChI Key: IQYZISJXVKSMNW-UHFFFAOYSA-N
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Description

Ethyl 2-formylbenzoate is an organic compound with the chemical formula C10H10O3. It is a yellowish liquid with a sweet, fruity odor. This compound is commonly used in the pharmaceutical, chemical, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and distillation columns to separate and purify the product. The use of integrated batch reactive distillation columns has been shown to improve the yield and purity of ethyl benzoate, which is a related compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-formylbenzoic acid.

    Reduction: Ethyl 2-hydroxymethylbenzoate.

    Substitution: Ethyl 2-(substituted)benzoate derivatives.

Scientific Research Applications

Ethyl 2-formylbenzoate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential role in drug development, particularly in the treatment of cancer and inflammation.

    Medicine: Research has explored its use in developing pharmaceuticals with specific biological activities.

    Industry: It is used in the production of fragrances and flavoring agents due to its sweet, fruity odor.

Mechanism of Action

The mechanism of action of ethyl 2-formylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to more active compounds that exert their effects by binding to specific receptors or enzymes. The formyl group can undergo various chemical transformations, leading to the formation of metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Ethyl 2-formylbenzoate can be compared with other similar compounds such as:

    2-formylbenzoic acid: This compound has a similar structure but lacks the ethyl ester group.

    Ethyl benzoate: This compound lacks the formyl group and has different chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYZISJXVKSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449182
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34046-43-0
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (30.00 g, 0.200 moles), diethylsulfate (33.92 g, 0.220 moles) and 150 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (30.36 g, 0.300 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was heated at reflux for 1 hour and then allowed to cool to room temperature and stirred overnight. The mixture was then washed with water (1×50 ml), 1.0N hydrochloric and solution (1×50 ml), saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 21.0 g of the product as a pale yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33.92 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the same procedure as for the preparation of 2-carbomethoxybenzaldehyde (Compound 43), but instead using 5.0 g (33 mmol) of 2-carboxybenzaldehyde, 23.4 g (150 mmol) of iodoethane and 13.8 g (100 mmol) of K2CO3 gave the title compound as a clear colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
13.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Carboxybenzaldehyde (2.018g, 13.4 mmol, 1.0 eq.) was combined with sodium bicarbonate (2.258 g, 26.9 mmol, 2.0 eq.) and iodoethane (2.15 ml, 26.9 mmol, 2.0 eq.) in dimethylformamide (13.4 ml, 1M) and stirred at room temperature for 16 hours. The reaction was diluted with water (25 ml) and extracted with ether: hexane (1:1, 3X20 ml). The combined organic extracts were washed with aqueous 10% sodium bisulfite (1X25 ml), water (1X25 ml) and aqueous saturated sodium chloride (1X25 ml), dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on Merck silica gel (20 g) eluting with hexane: ether (14:1) to provide the title A compound (1.485 g).
Quantity
2.018 g
Type
reactant
Reaction Step One
Quantity
2.258 g
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
13.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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